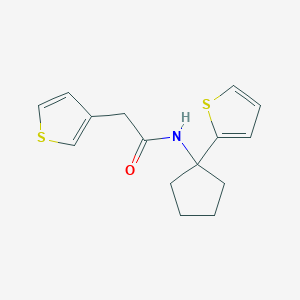

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide

Description

N-(1-(Thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a cyclopentyl core substituted with thiophene rings at distinct positions (2-yl on the cyclopentyl group and 3-yl on the acetamide side chain). This compound’s structural uniqueness lies in the spatial arrangement of thiophene moieties, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

2-thiophen-3-yl-N-(1-thiophen-2-ylcyclopentyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS2/c17-14(10-12-5-9-18-11-12)16-15(6-1-2-7-15)13-4-3-8-19-13/h3-5,8-9,11H,1-2,6-7,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTYEESHVFMLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of thiophene groups: Thiophene groups can be introduced via substitution reactions using thiophene derivatives.

Acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The thiophene groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

- Formation of the Cyclopentyl Ring : The cyclopentyl moiety is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Thiophene Groups : Thiophene groups are introduced via substitution reactions using thiophene derivatives.

- Acetamide Formation : The final step involves forming the acetamide group through amidation reactions.

The compound's structure features a cyclopentyl ring substituted with thiophene groups at specific positions, contributing to its unique chemical properties and potential biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene-based compounds, including this specific compound. Key findings include:

- Cytotoxicity : In vitro assays demonstrate significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these cell lines are reported in the micromolar range, indicating potent activity compared to traditional chemotherapeutics like doxorubicin.

- Mechanism of Action : Flow cytometry analyses show that these compounds induce apoptosis in cancer cells, with mechanisms potentially involving caspase activation and cell cycle arrest at the G1 phase.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Efficacy : Compounds with similar structural motifs have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Preliminary studies suggest potential effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

Case Studies and Research Findings

Several studies have explored the applications of thiophene derivatives, including this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Showed significant cytotoxic effects on MCF-7 and U-937 cell lines with IC50 values in micromolar range. |

| Study 2 | Mechanism of Action | Induced apoptosis via caspase activation and G1 phase arrest in cancer cells. |

| Study 3 | Antimicrobial Activity | Demonstrated broad-spectrum efficacy against E. coli and S. aureus. |

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide involves its interaction with molecular targets and pathways. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Synthetic Complexity: The target compound likely requires N-acylation of a cyclopentyl-thiophene amine precursor, similar to the two-step process for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . Verosudil’s synthesis involves advanced chiral resolution, highlighting the impact of stereochemistry on bioactivity .

- Thiophene Positioning : The 3-yl thiophene substitution on the acetamide chain (as in verosudil) may enhance π-stacking interactions in biological targets compared to 2-yl analogs .

Key Observations:

- Kinase Targeting : Thiophene-containing acetamides like verosudil and compound 25 demonstrate that substitution patterns (e.g., 3-yl thiophene) are critical for ATP-binding site interactions .

- Antiproliferative Activity : Cyclopenta-thiophene hybrids (e.g., compound 25) highlight the role of fused rings in enhancing cytotoxicity, a feature absent in the target compound .

Physicochemical and Computational Insights

- Electronic Properties : Density functional theory (DFT) studies on similar acetamides (e.g., verosudil analogs) reveal that thiophene substituents modulate HOMO-LUMO gaps, influencing redox stability and binding affinity .

- Solubility : The cyclopentyl linker in the target compound may improve lipid membrane permeability compared to linear-chain analogs (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) .

- Hydrogen Bonding: Crystal structures of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide show intermolecular N–H⋯N bonds, a feature likely conserved in the target compound, enhancing solid-state stability .

Biological Activity

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide is an organic compound with notable potential in biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H17NOS2 |

| Molecular Weight | 291.4 g/mol |

| CAS Number | 2034383-96-3 |

The compound features a cyclopentyl ring substituted with thiophene groups, which are known for their diverse biological activities. The structural uniqueness of this compound may contribute to its potential efficacy in various therapeutic contexts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain receptors or enzymes, leading to significant biological effects. The exact pathways involved require further elucidation through targeted research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including compounds similar to this compound. For instance, a related compound demonstrated potent antiproliferative activity against various cancer cell lines, achieving submicromolar growth inhibition (GI50 values ranging from 0.362 to 22.28 µM) in assays involving A549 and other cancer cell lines . Such results indicate that this class of compounds may serve as promising candidates for further development as anticancer agents.

Antimicrobial Activity

Thiophene derivatives are also being investigated for their antimicrobial properties. Compounds structurally related to this compound have shown activity against various bacterial strains, suggesting a potential role in treating infections . The mechanisms underlying this activity often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluating a series of thiophene compounds found that one derivative exhibited significant anticancer activity with GI50 values lower than those of established drugs like nocodazole . This study emphasizes the potential for developing new therapies based on thiophene scaffolds.

- Mechanistic Insights : Research into the mechanisms of action revealed that certain thiophene derivatives induce cell cycle arrest and apoptosis in cancer cells, primarily through the activation of caspases and inhibition of tubulin polymerization . Such findings provide a basis for understanding how this compound might exert similar effects.

- Structure-Activity Relationships (SAR) : Investigations into the SAR of thiophene-containing compounds indicate that modifications at specific positions can significantly enhance biological activity . This knowledge can guide future synthetic efforts aimed at optimizing the efficacy of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.